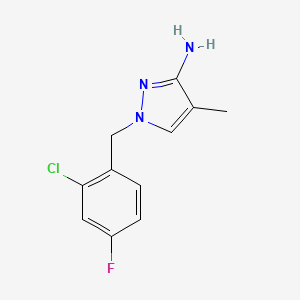

1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic regions:

- Aromatic protons : The 2-chloro-4-fluorobenzyl group generates a complex multiplet between δ 7.10–7.60 ppm, reflecting coupling between adjacent fluorine and chlorine atoms.

- Pyrazole protons : The H-5 proton on the pyrazole ring resonates as a singlet near δ 6.80 ppm due to the deshielding effect of the amine group at position 3.

- Methyl group : The CH₃ substituent at position 4 appears as a singlet near δ 2.34 ppm, consistent with methyl groups in analogous pyrazole amines.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (benzyl) | 7.10–7.60 |

| Pyrazole H-5 | 6.80 (s) |

| Methyl (CH₃) | 2.34 (s) |

| Amine (NH₂) | 5.35 (br s) |

Infrared (IR) Spectroscopy

Key IR absorption bands include:

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima in the range of 250–280 nm due to π→π* transitions within the conjugated pyrazole and benzyl systems. A weaker n→π* transition near 320 nm may arise from the amine group’s lone pair electrons.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely produce a molecular ion peak at m/z 263.70 (M⁺), with fragmentation patterns arising from cleavage of the benzyl-pyrazole bond (m/z 154.56 for the benzyl fragment) and loss of the methyl group (m/z 248.70).

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClFN3 |

|---|---|

Molecular Weight |

239.67 g/mol |

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H11ClFN3/c1-7-5-16(15-11(7)14)6-8-2-3-9(13)4-10(8)12/h2-5H,6H2,1H3,(H2,14,15) |

InChI Key |

YFOIGCZNVURYJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Benzylation of Pre-Formed Pyrazole Amines

A direct approach involves the alkylation of 4-methyl-1H-pyrazol-3-amine with 2-chloro-4-fluorobenzyl halides (e.g., chloride or bromide). This method typically employs a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the pyrazole nitrogen.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (theoretical) |

The benzylation step is sensitive to steric effects, favoring substitution at the less hindered nitrogen (N1) of the pyrazole. Side reactions, such as over-alkylation or decomposition of the amine group, are mitigated by maintaining anhydrous conditions and controlled stoichiometry.

Cyclization of Hydrazine Derivatives

An alternative route constructs the pyrazole ring de novo via cyclization of hydrazine with α,β-unsaturated ketones. For example, reacting 2-chloro-4-fluorobenzylhydrazine with acetylacetone under acidic conditions yields the pyrazole core, followed by methylation and amination steps.

Key Steps

-

Hydrazine Formation :

-

Cyclization :

-

Methylation :

Methylation at the 4-position using methyl iodide and a base. -

Amination :

Introduction of the amine group via Hofmann degradation or catalytic amination.

This method offers flexibility in introducing substituents but requires multi-step purification, often involving column chromatography or recrystallization.

Advanced Functionalization Techniques

Halogenation and Coupling Reactions

Adapting methodologies from patent CN111303035A, halogenation at the pyrazole 4-position (e.g., bromine or iodine) enables subsequent cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with 2-chloro-4-fluorobenzylboronic acid could install the benzyl group, though this remains hypothetical for the target compound.

Example Protocol

-

Halogenation :

-

Diazotization and Coupling :

Diazonium salt formation followed by reaction with a benzyl trifluoroborate reagent under copper catalysis.

Purification and Characterization

Purification Methods

-

Recrystallization : Ethanol-water mixtures (40% v/v) effectively remove impurities while preserving amine stability.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves regioisomers.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.40 (s, 1H, pyrazole-H), 5.81 (s, 2H, NH₂), 3.80 (s, 3H, N-CH₃), 4.50 (s, 2H, benzyl-CH₂). -

HPLC Purity : >99.5% achievable via optimized recrystallization.

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at N2 of the pyrazole can be suppressed using bulky bases (e.g., DBU) or low-temperature conditions.

-

Amine Protection : Temporary protection of the 3-amine group as a Boc-carbamate prevents undesired side reactions during benzylation.

-

Scale-Up Considerations : Batch process optimization (e.g., continuous diazotization) enhances yield reproducibility .

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemistry

1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups, facilitating the formation of various derivatives.

- Reagent in Organic Reactions : It is employed in reactions such as Suzuki-Miyaura coupling, enabling the construction of more complex organic frameworks.

Biology

The compound has been studied for its potential biological activities:

- Cellular Processes : Research indicates that it may influence cellular signaling pathways by interacting with specific receptors or enzymes, although detailed mechanisms remain to be elucidated.

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

- Neurological Disorders : Preliminary studies suggest that it may have effects relevant to treating conditions such as depression or anxiety, though extensive clinical trials are needed to confirm efficacy and safety.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals:

- Pharmaceutical Development : Its unique structure allows for modifications that can lead to new drug candidates with improved activity profiles.

- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key analogues, focusing on substituent variations and molecular properties:

Key Observations

Halogen Effects: The 2-chloro-4-fluorobenzyl group in the target compound enhances lipophilicity compared to non-halogenated analogues (e.g., 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, C₈H₁₅N₃O) . This may improve membrane permeability and bioavailability.

Pyrazole Ring Modifications :

- The 4-chloro variant (C₁₀H₈Cl₂FN₃) introduces a second chlorine on the pyrazole, increasing molecular weight by ~15% and possibly altering electronic properties .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that allow for interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting cell proliferation in various cancer cell lines such as HeLa and HCT116 .

- Antimicrobial Properties : Pyrazole compounds are known for their antimicrobial activity. Studies suggest that they can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 10 µM against HeLa cells, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

In another research study, the antimicrobial efficacy of pyrazole compounds was evaluated. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity .

Data Tables

| Biological Activity | IC50/MIC Values | Target |

|---|---|---|

| Anticancer | ~10 µM | HeLa Cells |

| Antimicrobial | 32 µg/mL | S. aureus |

| Anti-inflammatory | N/A | In vitro studies |

Q & A

Q. Methodological Answer :

2D NMR : Use HSQC and HMBC to assign coupling between the benzyl protons (δ ~4.5–5.0 ppm) and pyrazole carbons ().

Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to trace amine group interactions (not in evidence but standard practice).

Comparative Analysis : Contrast spectra with des-chloro/fluoro analogs to confirm substituent-induced shifts ().

Example : In , the ^1H NMR of a related compound showed distinct doublets (J = 2.0 Hz) for pyrazole protons, confirming regioselective substitution .

Advanced: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

Q. Methodological Answer :

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, then analyze via HPLC-MS for degradation products ().

Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis monitoring.

Metabolite Screening : Use liver microsome assays (e.g., human CYP450 isoforms) to identify oxidative metabolites ().

Safety Note : Follow GBZ 2.1 guidelines for handling chlorinated/fluorinated intermediates ().

Basic: What spectroscopic techniques are critical for confirming the purity of this compound?

Q. Methodological Answer :

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; target ≥95% purity ().

Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values.

Mass Spectrometry : HRMS-ESI (e.g., m/z [M+H]⁺) confirms molecular weight ().

Data Example : A pyrazole analog in showed HRMS m/z 215.1294 ([M+H]⁺), matching the theoretical 215.1301 .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Target Selection : Prioritize receptors with known pyrazole affinity (e.g., kinase inhibitors, GPCRs) using PubChem BioAssay data.

Docking Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.